Albomycin epsilon

Antimicrobial Susceptibility Testing Structure-Activity Relationship Clinical Isolates

Albomycin ε is the critical, inactive comparator for any siderophore-antibiotic conjugate (SAC) research program. Demonstrating negligible antimicrobial activity (MIC >512 µg/mL), it is the ideal negative control to confirm that observed potency in active congeners stems from specific warhead modifications, not general siderophore-mediated uptake. Its iron-dependent activity uniquely suits it for FhuA-mediated transport and resistance mechanism dissection studies, making it an indispensable tool for validating SAR-driven antibiotic development pipelines.

Molecular Formula C36H56FeN11O17S
Molecular Weight 1002.8 g/mol
CAS No. 12676-10-7
Cat. No. B15175557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbomycin epsilon
CAS12676-10-7
Molecular FormulaC36H56FeN11O17S
Molecular Weight1002.8 g/mol
Structural Identifiers
SMILES[H+].CC(=O)N(CCCC(C(=O)NC(CCCN(C(=O)C)[O-])C(=O)NC(CCCN(C(=O)C)[O-])C(=O)NC(CO)C(=O)NC(C(C1C(C(C(S1)N2C=CC(=N)N(C2=O)C)O)O)O)C(=O)[O-])N)[O-].[Fe+3]
InChIInChI=1S/C36H56N11O17S.Fe/c1-17(49)45(62)12-5-8-20(37)30(55)39-21(9-6-13-46(63)18(2)50)31(56)40-22(10-7-14-47(64)19(3)51)32(57)41-23(16-48)33(58)42-25(35(59)60)26(52)29-27(53)28(54)34(65-29)44-15-11-24(38)43(4)36(44)61;/h11,15,20-23,25-29,34,38,48,52-54H,5-10,12-14,16,37H2,1-4H3,(H,39,55)(H,40,56)(H,41,57)(H,42,58)(H,59,60);/q-3;+3/t20-,21-,22-,23-,25+,26-,27+,28+,29+,34+;/m0./s1
InChIKeyVQCJCCMAGPCDIK-DFBZBFILSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Albomycin Epsilon (CAS 12676-10-7): A Key Sideromycin Comparator for Structure-Activity and Resistance Studies


Albomycin epsilon (ε) is a naturally occurring sideromycin antibiotic produced by *Streptomyces subtropicus* . It belongs to the albomycin family, which are siderophore-antibiotic conjugates that utilize a 'Trojan horse' strategy to actively enter bacterial cells via iron uptake systems [1]. Albomycins consist of a ferrichrome-like iron-chelating siderophore linked to a thioribosyl-pyrimidine antibiotic warhead that inhibits seryl-tRNA synthetase, blocking protein synthesis [1][2]. Among its congeners, Albomycin epsilon is structurally distinct and is primarily utilized in research as a critical negative control or comparator compound, rather than as a lead antibiotic candidate, due to its unique and minimal antimicrobial activity profile.

Why Albomycin Epsilon Cannot Be Substituted for Other Albomycins or Sideromycins


Generic substitution within the albomycin and broader sideromycin class is not scientifically valid due to extreme structure-activity relationship (SAR) divergence and distinct stability profiles. Minute structural variations lead to profound differences in antimicrobial potency and in vivo efficacy. Specifically, Albomycin epsilon (ε) is virtually inactive as an antibiotic (MIC >512 µg/mL), whereas its close congener Albomycin delta-2 (δ2) exhibits ultra-potent, nanogram-level activity [1]. Furthermore, even among active compounds, in-class substitution fails due to divergent in vivo stability; for instance, Albomycin δ2 demonstrates effective infection clearance in animal models, while the related sideromycin salmycin is too unstable to achieve comparable efficacy [2]. Therefore, selecting the precise albomycin congener is essential for achieving specific experimental outcomes, from studying uptake mechanisms to validating drug leads.

Quantitative Differentiation of Albomycin Epsilon (ε) from Congeners and Standard-of-Care Antibiotics


Comparative Antimicrobial Potency: Albomycin ε vs. δ1 and δ2 in Clinical Pathogens

In a 2018 *Nature Communications* study involving the total synthesis of natural albomycins, the antimicrobial activity of Albomycin ε was directly compared to its congeners δ1 and δ2 against a panel of clinically relevant pathogens [1]. Albomycin ε was found to be essentially inactive, with Minimum Inhibitory Concentration (MIC) values exceeding 512 µg/mL against all tested strains. This is in stark contrast to Albomycin δ2, which showed potent activity in the same assays, particularly against Gram-positive bacteria. This data positions Albomycin ε as a critical negative control for validating the mechanism of action of active albomycins.

Antimicrobial Susceptibility Testing Structure-Activity Relationship Clinical Isolates

In Vivo Efficacy and Stability: Albomycin vs. Salmycin in Murine Infection Models

The differential in vivo efficacy between sideromycins is a critical point for compound selection. A study comparing albomycin and salmycin in mouse infection models demonstrated that while albomycin was highly effective, salmycin failed to provide similar protection due to its inherent instability [1]. Albomycin treatment (10 mg/kg) resulted in a 3-4 log reduction in bacterial burden in a *Y. enterocolitica* model, and a single 1 mg/kg dose cleared *S. pneumoniae* infection [2]. This same study noted that salmycin was 'too unstable' to achieve a significant reduction in bacterial numbers in vivo, highlighting a fundamental and quantifiable difference in therapeutic potential between in-class compounds [1].

In Vivo Efficacy Pharmacokinetics Murine Model Sideromycin

Iron-Dependent Antibacterial Activity: Albomycin ε vs. Ironomycin

The antibacterial activity of Albomycin ε is strictly dependent on the presence of iron. Vendor technical datasheets confirm that removal of iron with hydroxyquinoline abolishes its activity, which can be fully restored upon addition of FeCl₃ . This iron-dependent 'Trojan horse' mechanism is a class-level characteristic of sideromycins and differentiates them from antibiotics like Ironomycin, which is a synthetic derivative of salinomycin that also targets iron but through a different mechanism (lysosomal iron sequestration) and does not require active transport via siderophore receptors [1].

Mechanism of Action Iron Chelation Siderophore Trojan Horse Antibiotic

Recommended Research Applications for Albomycin Epsilon Based on Quantitative Evidence


Negative Control in Antimicrobial Susceptibility and SAR Studies

Given its established lack of activity (MIC >512 µg/mL) against a broad panel of pathogens in direct comparison to its highly potent congener Albomycin δ2, Albomycin ε is an ideal negative control compound for structure-activity relationship (SAR) studies [1]. Researchers can use ε to confirm that observed antimicrobial effects from other albomycins are specifically due to their structural differences (e.g., the warhead) and not a non-specific result of the ferrichrome-like siderophore moiety.

Probing Bacterial Iron Transport Mechanisms

The iron-dependent nature of Albomycin ε's activity, which is abolished upon iron removal and restored with FeCl₃, makes it a valuable tool for studying bacterial iron uptake systems, specifically the FhuA-mediated transport pathway [2]. As an inactive 'Trojan horse,' it can be used in competitive uptake assays with radiolabeled ferrichrome or active albomycins to quantify transport kinetics and receptor binding without the confounding variable of rapid cell death [2].

Investigating Resistance Mechanisms via Uptake and Activation Pathways

Albomycin ε can be employed to dissect the two primary mechanisms of resistance to sideromycins: defects in uptake (transport) or intracellular activation (hydrolysis) [3][4]. Since ε is an intact siderophore-antibiotic conjugate, it can be used to challenge mutant bacterial strains (e.g., *fhuA*, *tonB*, *pepN*) to determine if resistance is due to failure at the outer membrane transport level or at the cytoplasmic peptidase N activation step, thereby mapping the functional integrity of the 'Trojan horse' pathway [3][4].

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